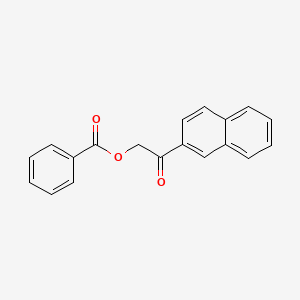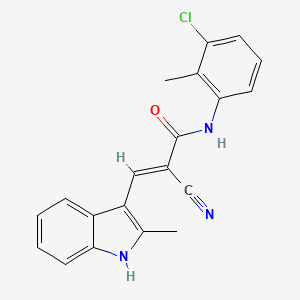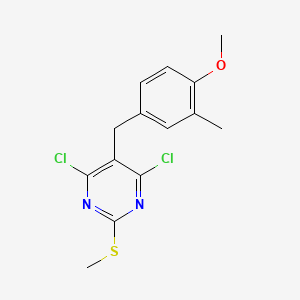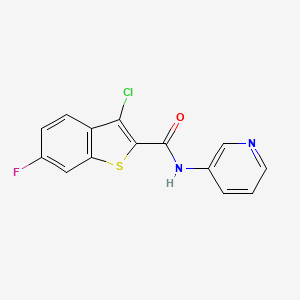
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide, also known as TAK-715, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammation and immune response. This compound also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and destruction. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in various preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of p38 MAPK. Another area of research is the study of this compound in combination with other drugs, such as chemotherapy agents, to enhance their effectiveness. In addition, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability in vivo. Finally, the study of this compound in clinical trials could lead to its approval for the treatment of various diseases.
Métodos De Síntesis
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-bromo-5-chlorobenzoic acid with 3-pyridinylmagnesium bromide to form 2-(3-pyridinyl)benzoic acid. This is followed by the reaction of 2-(3-pyridinyl)benzoic acid with 2-chloro-6-fluorobenzothiophene to form this compound.
Aplicaciones Científicas De Investigación
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound has been studied in preclinical models of rheumatoid arthritis, osteoarthritis, and psoriasis, and has been shown to reduce inflammation and joint destruction. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
3-chloro-6-fluoro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-12-10-4-3-8(16)6-11(10)20-13(12)14(19)18-9-2-1-5-17-7-9/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUGFCGWLOMYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)

![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
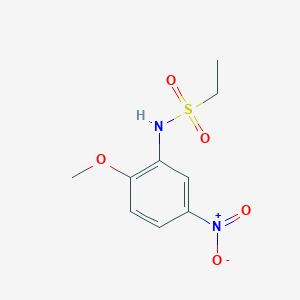
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
